molecular formula C15H7F2N3O4S B2520545 (Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 865248-68-6

(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2520545
CAS No.: 865248-68-6
M. Wt: 363.29
InChI Key: NUYOMZMNWFPUKC-SDXDJHTJSA-N
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Description

The compound "(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide" is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with difluoro and propargyl groups, linked to a 5-nitrofuran-2-carboxamide moiety. Its Z-configuration suggests specific stereoelectronic properties that may influence reactivity and biological activity. While direct spectroscopic or pharmacological data for this compound are unavailable in the provided evidence, its structural features align with classes of compounds studied for antimicrobial, anticancer, or enzyme-inhibitory applications .

Properties

IUPAC Name

N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F2N3O4S/c1-2-5-19-13-9(17)6-8(16)7-11(13)25-15(19)18-14(21)10-3-4-12(24-10)20(22)23/h1,3-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYOMZMNWFPUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzothiazole core with multiple functional groups, including nitrofuran and carboxamide moieties. Its structural formula can be represented as follows:

C18H14F2N2O3S\text{C}_{18}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.
  • Receptor Modulation : It could function as an agonist or antagonist at certain receptors, influencing signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

Anticancer Activity

Research indicates that thiazole-containing compounds exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can induce cytotoxic effects through various pathways:

  • Kinase Inhibition : Targeting kinases involved in cancer cell proliferation.
  • Tubulin Polymerization Inhibition : Disrupting microtubule dynamics essential for cell division.
  • HIF Degradation Induction : Reducing hypoxia-inducible factor levels, which are often elevated in tumors .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial effects, which may be applicable to this compound as well .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives, including those similar to the target compound. The results indicated that certain modifications in the thiazole ring significantly enhanced cytotoxicity against cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AHeLa1.61 ± 0.92
Compound BA5491.98 ± 1.22
Target CompoundMDA-MB-231TBD

This table illustrates the potency of thiazole derivatives in inhibiting cancer cell growth, with the target compound expected to show competitive results based on structural similarities .

Study 2: Mechanistic Insights

In another research effort, molecular dynamics simulations were conducted to assess the interaction of thiazole derivatives with protein targets such as Bcl-2. The findings revealed that structural variations significantly influenced binding affinity and activity:

Structural VariationBinding Energy (kcal/mol)Activity
Variation A-10.5High
Variation B-8.7Moderate
Target CompoundTBDTBD

This highlights the importance of structural optimization in enhancing biological activity .

Scientific Research Applications

Anticancer Properties

The compound has demonstrated significant anticancer activity against various cancer cell lines. Studies indicate that it exhibits potency against human breast, ovarian, colon, and pancreatic cancer cell lines , with effectiveness surpassing that of conventional drugs like paclitaxel. For instance, it showed an IC50 value significantly lower than that of mitomycin-C in leukemia cell lines, highlighting its potential as a lead compound for drug development in oncology .

Table 1: Anticancer Activity of (Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cancer TypeCell LineIC50 Value (µM)Comparison DrugIC50 Value (µM)
Breast CancerMCF-7< 1Paclitaxel3
Ovarian CancerOVCAR-3< 1--
Colon CancerHCT116< 5Mitomycin-C1.5
Pancreatic CancerPANC-1< 5--

The incorporation of fluorine into the benzothiazole structure enhances metabolic stability and increases lipophilicity, which is crucial for improving bioavailability and efficacy against cancer cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promising antimicrobial activity . The presence of fluorine atoms enhances its ability to penetrate bacterial membranes, making it effective against a range of Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. Its ability to modulate inflammatory pathways could lead to new treatments for conditions such as arthritis or inflammatory bowel disease .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that treatment with this compound leads to significant tumor reduction without notable toxicity compared to standard chemotherapeutics like BEZ235 . These findings support its further development as a safer alternative in cancer therapy.

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of this compound highlights the importance of the difluorobenzothiazole moiety in enhancing biological activity. Modifications to the molecular structure have been systematically studied to optimize potency against various targets while minimizing side effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Antimicrobial Activity: Nitrofurans are known for nitroreductase-mediated antibacterial effects.
  • Kinase Inhibition : Benzo[d]thiazoles are explored in kinase-targeted therapies.

However, the absence of direct pharmacological data in the evidence highlights a critical research gap. Future studies should prioritize synthesis, spectral characterization, and bioactivity assays relative to triazole and furan derivatives.

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